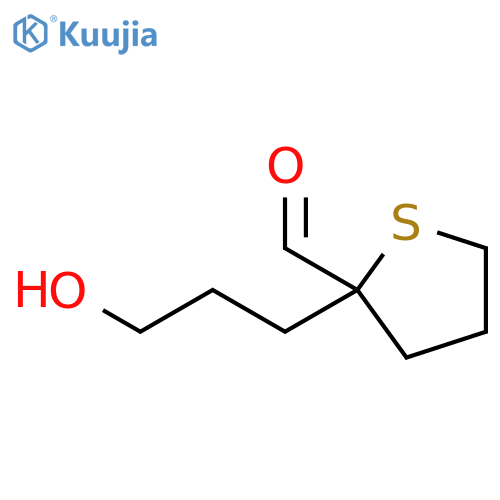Cas no 1936652-30-0 (2-(3-hydroxypropyl)thiolane-2-carbaldehyde)

1936652-30-0 structure
商品名:2-(3-hydroxypropyl)thiolane-2-carbaldehyde
2-(3-hydroxypropyl)thiolane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenecarboxaldehyde, tetrahydro-2-(3-hydroxypropyl)-
- 2-(3-hydroxypropyl)thiolane-2-carbaldehyde
- 1936652-30-0
- EN300-1619825
-
- インチ: 1S/C8H14O2S/c9-5-1-3-8(7-10)4-2-6-11-8/h7,9H,1-6H2
- InChIKey: MUJJHKPBASXRIS-UHFFFAOYSA-N
- ほほえんだ: C1(CCCO)(C=O)SCCC1
計算された属性
- せいみつぶんしりょう: 174.07145086g/mol
- どういたいしつりょう: 174.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- 密度みつど: 1.203±0.06 g/cm3(Predicted)
- ふってん: 300.5±27.0 °C(Predicted)
- 酸性度係数(pKa): 15.08±0.10(Predicted)
2-(3-hydroxypropyl)thiolane-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1619825-10.0g |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1619825-500mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 500mg |
$1289.0 | 2023-09-22 | ||
| Enamine | EN300-1619825-2500mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 2500mg |
$2631.0 | 2023-09-22 | ||
| Enamine | EN300-1619825-5000mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 5000mg |
$3894.0 | 2023-09-22 | ||
| Enamine | EN300-1619825-0.25g |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1619825-1.0g |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1619825-0.1g |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1619825-250mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 250mg |
$1235.0 | 2023-09-22 | ||
| Enamine | EN300-1619825-10000mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 10000mg |
$5774.0 | 2023-09-22 | ||
| Enamine | EN300-1619825-50mg |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde |
1936652-30-0 | 50mg |
$1129.0 | 2023-09-22 |
2-(3-hydroxypropyl)thiolane-2-carbaldehyde 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1936652-30-0 (2-(3-hydroxypropyl)thiolane-2-carbaldehyde) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
